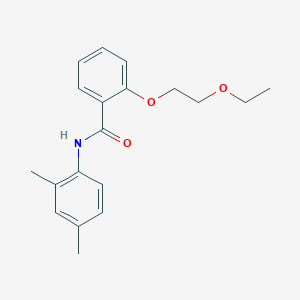![molecular formula C17H23NO4 B268627 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, also known as PACCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PACCA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
作用机制
The mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is not fully understood, but it is believed to involve inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
One advantage of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Another advantage is its potential antitumor activity, which makes it a potential candidate for cancer therapy. However, one limitation of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
未来方向
There are several future directions for research on 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. One direction is the development of more efficient synthesis methods to increase the yield of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. Another direction is the investigation of the mechanism of action of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid, which could lead to the development of more potent and selective COX inhibitors. Additionally, further studies are needed to determine the safety and efficacy of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid in human clinical trials.
合成方法
The synthesis of 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid involves the reaction between 3-propoxyaniline and cyclohexanone, followed by the addition of chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to yield 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid. The yield of the reaction is typically around 50%, and the product can be purified through recrystallization.
科学研究应用
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. 2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
属性
产品名称 |
2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-[(3-propoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-10-22-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17(20)21/h5-7,11,14-15H,2-4,8-10H2,1H3,(H,18,19)(H,20,21) |
InChI 键 |
ATZGIGYGIUMTOM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
规范 SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
methanone](/img/structure/B268554.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
